
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide, also known as NGP, is a peptide compound that has been widely studied for its potential applications in scientific research. NGP is a synthetic peptide that is composed of 20 amino acids and has a molecular weight of 1030.2 g/mol.
Mécanisme D'action
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide binds to the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons. By binding to this channel, this compound inhibits the influx of sodium ions into the neuron, which is required for the initiation and propagation of action potentials. This inhibition leads to a reduction in the transmission of pain signals, resulting in analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in various animal models of pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide in lab experiments is its specificity for Nav1.7, which allows for selective modulation of pain signaling. However, this compound is a relatively large peptide and may have limited bioavailability in vivo. Additionally, this compound may have off-target effects on other sodium channels, which could lead to unwanted side effects.
Orientations Futures
Future research on N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide could focus on improving its bioavailability and reducing off-target effects. Additionally, this compound could be studied for its potential use in other conditions, such as neuropathic pain and inflammatory pain. Further studies could also investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected by various chemical groups, which are removed during the synthesis process to allow for peptide bond formation. After the synthesis is complete, the peptide is cleaved from the solid support and purified using chromatography techniques.
Applications De Recherche Scientifique
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has been used in various scientific research studies due to its ability to selectively bind to the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and this compound has been shown to inhibit the activity of Nav1.7, leading to a reduction in pain sensation. This compound has also been studied for its potential use in the treatment of other conditions, such as epilepsy, depression, and anxiety.
Propriétés
Numéro CAS |
109273-51-0 |
|---|---|
Formule moléculaire |
C28H34N6O4S |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |
Clé InChI |
WMTPJYLLGLWCDT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonymes |
N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



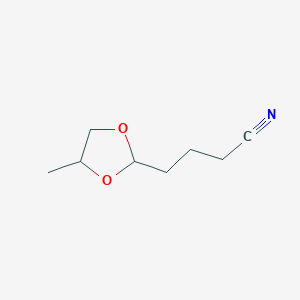
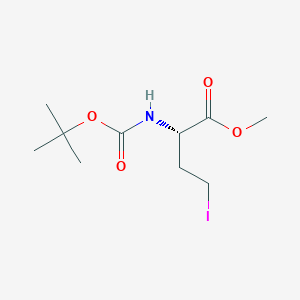
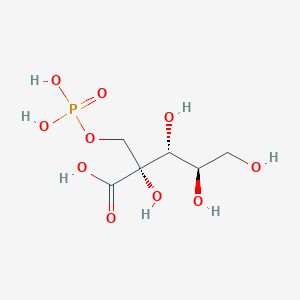

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
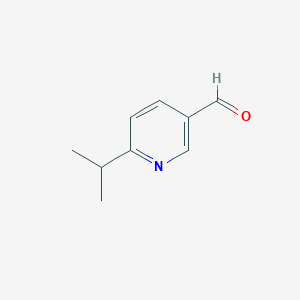

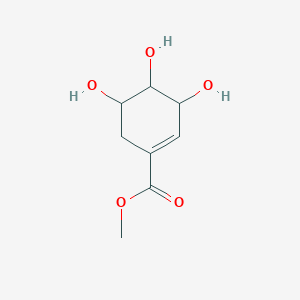
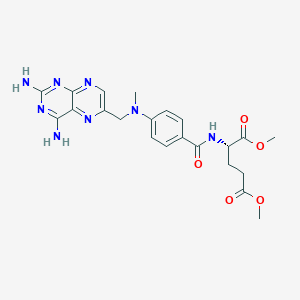

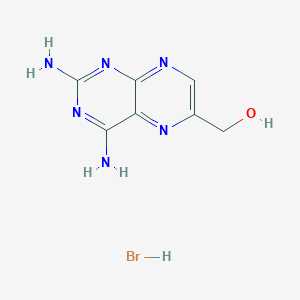
![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

